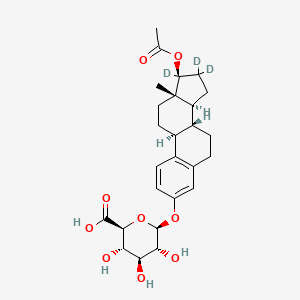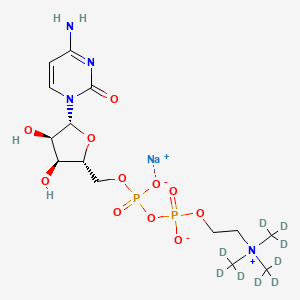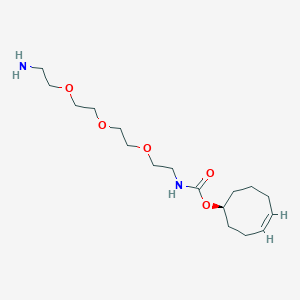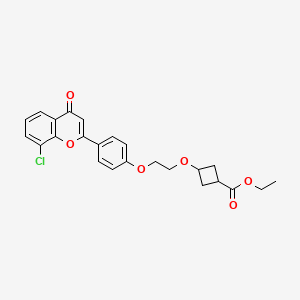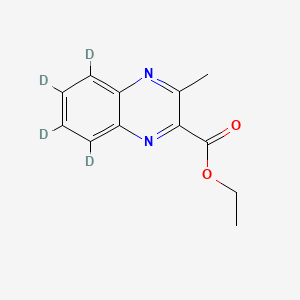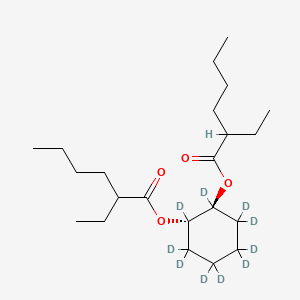
Melatein X-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melatein X-d10 is an isotope-labeled analogue of Melatein X, with the molecular formula C22H30D10O4 and a molecular weight of 378.61. This compound is known for its potential to inhibit melanogenesis in murine B16 melanoma and UV-induced pigmentation .
Análisis De Reacciones Químicas
Melatein X-d10, like its non-labeled counterpart, can undergo various chemical reactions. These reactions include:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
Melatein X-d10 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Investigated for its potential to inhibit melanogenesis in murine B16 melanoma cells, making it a valuable tool in dermatological research.
Medicine: Explored for its potential therapeutic effects in conditions related to pigmentation and melanoma.
Industry: Utilized in the development of cosmetic products aimed at reducing UV-induced pigmentation
Mecanismo De Acción
The mechanism of action of Melatein X-d10 involves its interaction with molecular targets involved in melanogenesis. It is believed to inhibit the activity of enzymes such as tyrosinase, which plays a crucial role in the production of melanin. By inhibiting these enzymes, this compound reduces the synthesis of melanin, thereby decreasing pigmentation .
Comparación Con Compuestos Similares
Melatein X-d10 can be compared with other similar compounds such as:
Melatein X: The non-labeled version of this compound, which also inhibits melanogenesis.
Melatonin: A well-known compound with antioxidant and anti-inflammatory properties, used in various therapeutic applications.
Phytomelatonin: A plant-derived analogue of melatonin with similar biological activities. The uniqueness of this compound lies in its deuterium labeling, which allows for more precise studies in research applications .
Propiedades
Fórmula molecular |
C22H40O4 |
|---|---|
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
[(1S,6S)-1,2,2,3,3,4,4,5,5,6-decadeuterio-6-(2-ethylhexanoyloxy)cyclohexyl] 2-ethylhexanoate |
InChI |
InChI=1S/C22H40O4/c1-5-9-13-17(7-3)21(23)25-19-15-11-12-16-20(19)26-22(24)18(8-4)14-10-6-2/h17-20H,5-16H2,1-4H3/t17?,18?,19-,20-/m0/s1/i11D2,12D2,15D2,16D2,19D,20D |
Clave InChI |
UMWXFKYUWJOQLH-PXRLCTBLSA-N |
SMILES isomérico |
[2H][C@]1([C@@](C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
SMILES canónico |
CCCCC(CC)C(=O)OC1CCCCC1OC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
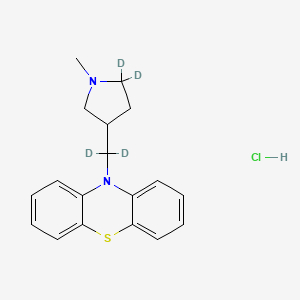
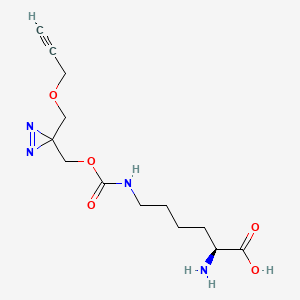
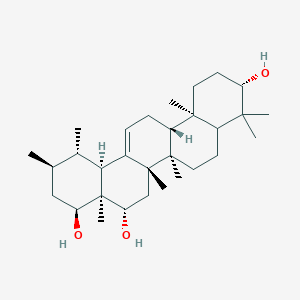
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)

